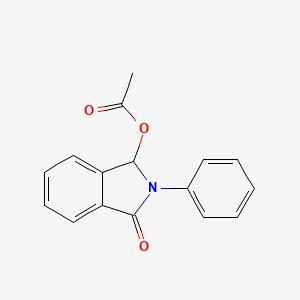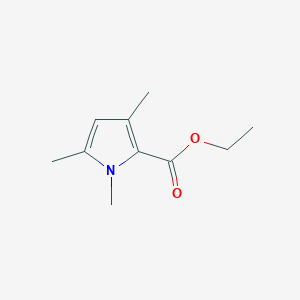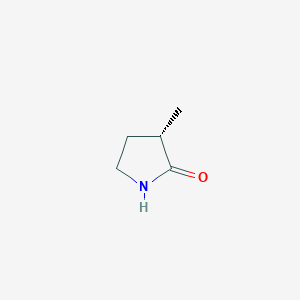
(S)-3-Methylpyrrolidin-2-one
概要
説明
(S)-3-Methylpyrrolidin-2-one is a chiral compound with a pyrrolidinone structure. It is an important intermediate in organic synthesis and has various applications in pharmaceuticals, agrochemicals, and other chemical industries. The compound is known for its unique chemical properties and its ability to participate in a wide range of chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
(S)-3-Methylpyrrolidin-2-one can be synthesized through several methods. One common synthetic route involves the cyclization of N-substituted amino acids. For example, the cyclization of N-methyl-L-alanine can produce this compound under acidic conditions. Another method involves the reduction of 3-methyl-2-pyrrolidinone using reducing agents such as lithium aluminum hydride.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of 3-methyl-2-pyrrolidinone. This method is preferred due to its efficiency and scalability. The reaction typically occurs under high pressure and temperature, using a metal catalyst such as palladium on carbon.
化学反応の分析
Types of Reactions
(S)-3-Methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactams or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Produces lactams or carboxylic acids.
Reduction: Produces amines.
Substitution: Produces various substituted pyrrolidinones.
科学的研究の応用
(S)-3-Methylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as a building block for the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of (S)-3-Methylpyrrolidin-2-one involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor or modulator, affecting the activity of specific enzymes. The compound’s ability to form hydrogen bonds and interact with active sites of enzymes makes it a valuable tool in biochemical research.
類似化合物との比較
Similar Compounds
®-3-Methylpyrrolidin-2-one: The enantiomer of (S)-3-Methylpyrrolidin-2-one, with similar chemical properties but different biological activities.
2-Pyrrolidinone: A structurally similar compound with a broader range of applications.
N-Methyl-2-pyrrolidone: Another related compound used as a solvent and in various chemical reactions.
Uniqueness
This compound is unique due to its chiral nature, which allows it to interact selectively with biological targets. This selectivity makes it particularly valuable in pharmaceutical research, where the specific interaction with enzymes and receptors is crucial for drug development.
特性
IUPAC Name |
(3S)-3-methylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-4-2-3-6-5(4)7/h4H,2-3H2,1H3,(H,6,7)/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCWQPKHSMJWPL-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Thieno[2,3-b]pyridine-5-carboxylic acid, 2-bromo-4-hydroxy-, ethyl ester](/img/structure/B3144600.png)
![O-[(3-methylphenyl)methyl]hydroxylamine](/img/structure/B3144612.png)
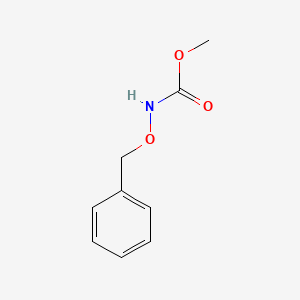
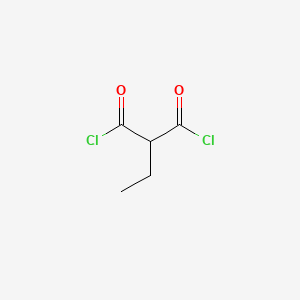
![Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride](/img/structure/B3144626.png)
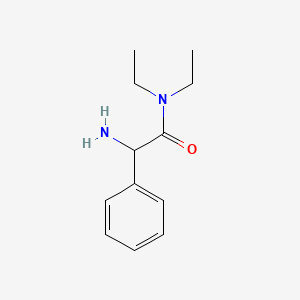
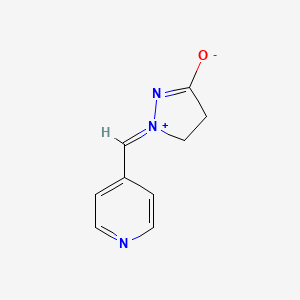
![N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide](/img/structure/B3144652.png)
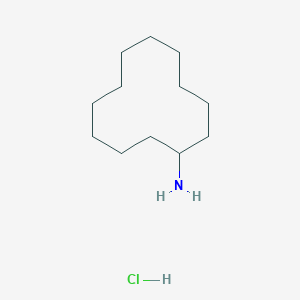
![4-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3144671.png)
